molecular formula C4H4N2O3 B3057894 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid CAS No. 861293-24-5

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid

Cat. No.: B3057894
CAS No.: 861293-24-5
M. Wt: 128.09 g/mol
InChI Key: VUJRBODKXOPABJ-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid is a high-purity chemical reagent intended for research applications. This compound features an imidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in many therapeutic agents . The 1H-imidazole-2-carboxylic acid structure is recognized in scientific literature as a key metal-binding pharmacophore (MBP) . Research indicates that derivatives sharing this core structure can serve as potent inhibitors of metallo-β-lactamases (MBLs) . MBLs are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, posing a significant public health threat . Compounds with this pharmacophore are investigated for their ability to chelate zinc ions within the enzyme's active site, thereby restoring the efficacy of existing antibiotics . Furthermore, the 5-oxo moiety integrated into the dihydroimidazole ring is a feature of interest in drug discovery, as similar structures like 5-oxo-4,5-dihydro-1,2,4-oxadiazole have been used as bioisosteres in the design of novel enzyme inhibitors, such as those targeting xanthine oxidase . This combination of features makes this compound a valuable synthon for researchers in pharmaceutical chemistry and microbiology, particularly for developing novel anti-infective agents and probing enzyme mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-oxo-1,4-dihydroimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-5-3(6-2)4(8)9/h1H2,(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJRBODKXOPABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628086
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861293-24-5
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via two nucleophilic attacks:

  • Primary amine activation : Ethyl glycinate hydrochloride, upon treatment with triethylamine, releases the free amine, which attacks the electrophilic cyano carbon of ethyl cyanoacetate. This forms an intermediate with two active methylene groups.
  • Cyclization : The imino group of the intermediate undergoes intramolecular nucleophilic attack on the ester carbonyl, leading to ring closure and elimination of ethanol. The product at this stage is the ethyl ester derivative of the target compound, ethyl 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylate.

The overall reaction is represented as:
$$
\text{Ethyl cyanoacetate} + \text{Ethyl glycinate} \xrightarrow{\Delta, \text{neat}} \text{Ethyl 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylate} + \text{EtOH}
$$

Optimization of Reaction Conditions

Key parameters affecting yield include stoichiometry, temperature, and reaction time. El-Saghier et al. demonstrated that a 1:1.2 molar ratio of ethyl cyanoacetate to ethyl glycinate hydrochloride at 70°C for 2 hours maximizes the yield of the ester precursor (90%):

Entry Ethyl Cyanoacetate (equiv) Ethyl Glycinate (equiv) Temperature (°C) Time (h) Yield (%)
1 1.0 1.0 70 2 75
2 1.0 1.2 70 2 90
3 1.2 1.2 70 2 80

Neat conditions (solvent-free) enhance reaction efficiency by increasing reactant concentration and reducing side reactions.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the carboxylic acid under basic conditions. This step employs aqueous sodium hydroxide (2M) in ethanol at reflux for 4–6 hours, followed by acidification with hydrochloric acid to precipitate the final product.

Hydrolysis Reaction

$$
\text{Ethyl 5-oxo-4,5-dihydro-1H-imidazole-2-carboxylate} + \text{NaOH} \rightarrow \text{this compound} + \text{EtOH}
$$

Spectroscopic Validation

  • IR (KBr, cm⁻¹) : 3387 (N–H stretch), 1722 (C=O, carboxylic acid), 1662 (C=O, ketone).
  • ¹H NMR (DMSO-d₆, δ ppm) : 3.76 (s, 2H, CH₂imidazole), 9.15 (s, 1H, NH).
  • ¹³C NMR (DMSO-d₆, δ ppm) : 161.23 (C=O, carboxylic acid), 185.47 (C=O, ketone).

Alternative Synthetic Pathways

Condensation of α-Keto Acids with Urea

Early synthetic approaches involved heating α-keto acids (e.g., oxaloacetic acid) with urea in acidic media. However, this method suffers from low yields (<40%) and poor regioselectivity due to competing decomposition of the keto acid.

Oxidative Cyclization of Thiosemicarbazones

A less common route involves the oxidative cyclization of thiosemicarbazones derived from imidazole carbaldehydes. For example, treatment of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde thiosemicarbazone with ammonium persulfate generates the imidazole ring, but this method requires harsh oxidants and affords moderate yields (50–60%).

Industrial-Scale Considerations

For large-scale production, the one-pot cyclocondensation-hydrolysis sequence is preferred due to its atom economy and minimal waste. Critical factors for scalability include:

  • Catalyst selection : Triethylamine serves as a mild base to activate ethyl glycinate hydrochloride without promoting side reactions.
  • Purification : The final product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, and various oxidizing and reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of amido-nitriles can yield disubstituted imidazoles .

Scientific Research Applications

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid is a heterocyclic compound with a variety of applications in pharmaceuticals, agrochemicals, and other industrial fields. It is also known as 5-Oxo-imidazole.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block for the synthesis of more complex molecules.
  • Biology It serves as a precursor for various biologically active compounds.
  • Medicine It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Industry It is used in the production of agrochemicals and other industrial products. It also has traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications.

5-Oxo-imidazole is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. Research indicates that 5-Oxo-imidazole exhibits antibacterial properties, and its derivatives have been studied extensively for their efficacy against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. Compounds derived from 5-Oxo-imidazole have demonstrated the ability to inhibit the production of pro-inflammatory cytokines. It has also been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways, such as acting as an inhibitor of cholinesterase enzymes.

Table 1: Antibacterial Activity of 5-Oxo-imidazole Derivatives

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CHelicobacter pylori4 µg/mL

Table 2: Anti-inflammatory Activity Assay Results

Compound DerivativeIC50 (µM)Mechanism of Action
Compound D25NF-κB/AP-1 pathway inhibition
Compound E30MAPK pathway modulation

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive inhibition15
ButyrylcholinesteraseNon-competitive inhibition20

Case Studies

  • Antibacterial Efficacy Against H. pylori Derivatives of 5-Oxo-imidazole demonstrated significant activity against both metronidazole-sensitive and -resistant strains of H. pylori, suggesting a potential alternative treatment for gastric ulcers.
  • Anti-inflammatory Effects in Animal Models In vivo studies using animal models indicated that treatment with specific derivatives resulted in reduced inflammation markers, supporting further investigation into their therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function .

Comparison with Similar Compounds

1H-Imidazole-4,5-dicarboxylic Acid

  • Structure : Contains two carboxylic acid groups at positions 4 and 5 of the imidazole ring.
  • Applications : Widely used as a polydentate ligand in coordination chemistry, forming complexes with lanthanides and transition metals .
  • Key Differences: The presence of dual carboxyl groups enhances its metal-binding capacity compared to the mono-carboxylic acid in the target compound. Higher molecular weight (156.09 g/mol vs. ~128.09 g/mol for the target compound) influences solubility and reactivity .

Azilsartan-Related Derivatives (e.g., 2-Oxo-1,3-dioxol-4-yl Derivatives)

  • Structure : Features a 5-oxo-imidazole core with additional substituents (e.g., biphenyl and tetrazole groups).
  • Applications : Azilsartan is an angiotensin II receptor blocker (ARB) used for hypertension treatment. The tetrazole group enhances bioavailability and binding affinity .
  • Key Differences :
    • Bulky substituents (e.g., biphenyl groups) increase lipophilicity, contrasting with the smaller carboxylic acid group in the target compound.
    • Pharmacological activity is driven by substituent-specific interactions with biological targets .

4,5-Dihydro-1H-imidazole-2-carboxamide

  • Structure : A saturated imidazole ring with a carboxamide group at position 2.
  • Key Differences :
    • The carboxamide group reduces acidity compared to the carboxylic acid in the target compound.
    • Lower molecular weight (113.12 g/mol) may improve membrane permeability in biological systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid C₄H₄N₂O₃ 128.09 Carboxylic acid (C2), keto (C5) Coordination chemistry, drug design
1H-Imidazole-4,5-dicarboxylic acid C₅H₄N₂O₄ 156.09 Carboxylic acids (C4, C5) Metal complexation
Azilsartan C₃₀H₂₄N₄O₈ 568.54 Tetrazole, biphenyl, dioxolane Hypertension treatment
4,5-Dihydro-1H-imidazole-2-carboxamide C₄H₇N₃O 113.12 Carboxamide (C2), saturated ring Antimicrobial agents

Coordination Chemistry

  • The target compound’s carboxylic acid group enables monodentate or bidentate coordination with metals, though less versatile than 1H-imidazole-4,5-dicarboxylic acid’s dual carboxylate donors .
  • Derivatives like dimethylammonium salts (e.g., ) demonstrate enhanced solubility for crystallographic studies .

Pharmacological Potential

  • 5-Oxo-imidazole derivatives with arylidene substituents (e.g., ) exhibit antimicrobial activity, suggesting that the target compound’s keto-carboxylic acid motif could be optimized for similar applications .
  • Contrasting Azilsartan, the target compound lacks the extended aromatic systems required for ARB activity but may serve as a scaffold for protease inhibitors due to its hydrogen-bonding motifs .

Biological Activity

5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid (commonly referred to as 5-Oxo-imidazole) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibition properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C4H4N2O3C_4H_4N_2O_3 and a molecular weight of approximately 144.08 g/mol. The compound features an imidazole ring, which is known for its role in various biological systems.

1. Antibacterial Activity

Research indicates that 5-Oxo-imidazole exhibits notable antibacterial properties. Its derivatives have been studied extensively for their efficacy against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 5-Oxo-imidazole Derivatives

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CHelicobacter pylori4 µg/mL

In a study conducted by Foroumadi et al., various derivatives of imidazole were synthesized and tested against H. pylori, showing promising results in inhibiting bacterial growth, particularly in strains resistant to traditional antibiotics like metronidazole .

2. Anti-inflammatory Activity

The anti-inflammatory properties of 5-Oxo-imidazole have been explored through various assays that measure its impact on inflammatory markers. Compounds derived from this structure have been shown to inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity Assay Results

Compound DerivativeIC50 (µM)Mechanism of Action
Compound D25NF-κB/AP-1 pathway inhibition
Compound E30MAPK pathway modulation

In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation in cell models by inhibiting key signaling pathways such as NF-κB and MAPK .

3. Enzyme Inhibition

5-Oxo-imidazole has also been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to act as an inhibitor of cholinesterase enzymes.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive inhibition15
ButyrylcholinesteraseNon-competitive inhibition20

The inhibition of cholinesterases is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s disease .

Case Studies

Several case studies highlight the potential applications of 5-Oxo-imidazole:

  • Antibacterial Efficacy Against H. pylori : A study revealed that derivatives of 5-Oxo-imidazole demonstrated significant activity against both metronidazole-sensitive and -resistant strains of H. pylori, suggesting a potential alternative treatment for gastric ulcers .
  • Anti-inflammatory Effects in Animal Models : In vivo studies using animal models indicated that treatment with specific derivatives resulted in reduced inflammation markers, supporting further investigation into their therapeutic potential for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via condensation reactions. A transition-metal-free approach involves reacting amidines with ketones under base-promoted conditions (e.g., NaOH or KOH), followed by refluxing in acetic acid for 3–5 hours to achieve cyclization . For example, spiro-fused derivatives can be formed using ketones with steric hindrance to direct regioselectivity . Alternative routes include reacting 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones under acidic conditions, with purification via recrystallization from acetic acid-DMF mixtures .

Q. What analytical techniques are most effective for characterizing imidazole-derived compounds?

Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and ring saturation .
  • Single-crystal X-ray diffraction to resolve structural ambiguities, particularly for ethanol-solvated derivatives (e.g., resolving hydroxyl group positioning in indolin-2-one analogs) .
  • HPLC-MS for purity assessment and detection of byproducts in synthetic batches .

Q. How can researchers optimize reaction yields for imidazole ring formation?

Methodological Answer: Yield optimization requires factorial design experiments. Key factors include:

  • Temperature control : Reflux conditions (100–110°C) are critical for cyclization .
  • Catalyst selection : Base-promoted systems (e.g., NaOAc) improve reaction rates vs. acid-catalyzed routes .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Statistical tools like ANOVA can identify significant variables in multi-step syntheses .

Advanced Research Questions

Q. How do electronic and steric effects of 2-position substituents influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl at the 2-position) enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
  • Bulkier substituents (e.g., trifluoromethylphenyl) may reduce bioavailability due to poor solubility, as shown in pharmacokinetic studies of indole-imidazole hybrids .
    Combinatorial libraries can be generated via Ullmann coupling to systematically vary substituents .

Q. What strategies resolve contradictions in reported biological activities of imidazole derivatives?

Methodological Answer: Discrepancies often arise from assay variability. To mitigate:

  • Standardize bioassays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to reconcile divergent IC₅₀ values .
  • Metabolic stability testing : Assess cytochrome P450 interactions to clarify in vitro vs. in vivo efficacy gaps .

Q. How can green chemistry principles be applied to imidazole synthesis?

Methodological Answer: Transition-metal-free protocols reduce environmental impact:

  • Solvent-free conditions : Mechanochemical grinding of amidines and ketones achieves 70–85% yields .
  • Biocatalysis : Lipase-mediated esterification of carboxylic acid derivatives minimizes waste .
  • Waste valorization : Recover acetic acid via distillation during workup .

Q. What computational methods predict the stability of imidazole-carboxylic acid derivatives?

Methodological Answer:

  • DFT calculations : Gaussian 09 at the B3LYP/6-31G(d) level evaluates tautomeric stability (e.g., keto-enol equilibrium) .
  • Hammett plots : Correlate substituent σ values with hydrolysis rates of ester derivatives .
  • Accelerated stability testing : Expose compounds to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

Methodological Challenges and Solutions

Q. How to address low reproducibility in imidazole ring-forming reactions?

Methodological Answer:

  • Strict anhydrous conditions : Use molecular sieves or N₂ purging to prevent hydrolysis of intermediates .
  • Inline FTIR monitoring : Track carbonyl group consumption to confirm reaction completion .
  • Byproduct analysis : Identify side products (e.g., dimeric species) via LC-MS and adjust stoichiometry .

Q. What experimental designs are optimal for studying substituent effects on crystallinity?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Screen polymorphs by varying recrystallization solvents (e.g., EtOH vs. MeCN) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) in crystal lattices .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to guide storage conditions (e.g., desiccant use) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid
Reactant of Route 2
5-Oxo-4,5-dihydro-1H-imidazole-2-carboxylic acid

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